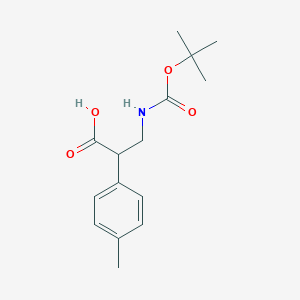

(S)-3-tert-Butoxycarbonylamino-2-p-tolyl-propionic acid

Description

Nomenclature and Synonyms

The compound this compound possesses multiple systematic names and synonyms that reflect its complex structural features and varied applications in chemical literature. The International Union of Pure and Applied Chemistry name for this compound is (2S)-2-(4-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, which precisely describes its stereochemical configuration and substitution pattern. Alternative nomenclature includes (S)-3-((tert-Butoxycarbonyl)amino)-2-(p-tolyl)propanoic acid, which emphasizes the protecting group functionality. The compound is also referred to as (2S)-3-{[(tert-butoxy)carbonyl]amino}-2-(4-methylphenyl)propanoic acid in various chemical databases and literature sources.

The Chemical Abstracts Service has assigned this compound the registry number 1280787-08-7, which serves as its unique identifier across chemical databases and literature. The molecular formula C15H21NO4 reflects the presence of fifteen carbon atoms, twenty-one hydrogen atoms, one nitrogen atom, and four oxygen atoms, corresponding to a molecular weight of 279.33 grams per mole. The compound's Standard International Chemical Identifier Key is BJCOXGANXKQLQC-GFCCVEGCSA-N, providing a standardized method for database searches and chemical informatics applications.

Properties

CAS No. |

1280787-13-4 |

|---|---|

Molecular Formula |

C15H21NO4 |

Molecular Weight |

279.33 g/mol |

IUPAC Name |

(2R)-2-(4-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C15H21NO4/c1-10-5-7-11(8-6-10)12(13(17)18)9-16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m0/s1 |

InChI Key |

BJCOXGANXKQLQC-LBPRGKRZSA-N |

SMILES |

CC1=CC=C(C=C1)C(CNC(=O)OC(C)(C)C)C(=O)O |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@H](CNC(=O)OC(C)(C)C)C(=O)O |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)OC(C)(C)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Protection of Amino Acid with Boc Group

The initial step involves protecting the amino group of a suitable amino acid precursor, typically L-phenylalanine or a derivative thereof, using di-tert-butyl dicarbonate (Boc2O). The reaction proceeds under basic conditions, often with triethylamine (TEA) as a catalyst:

L-Phenylalanine + Boc2O + TEA → Boc-protected amino acid

This step is crucial for preventing undesired side reactions during aromatic substitution and chain elongation.

Introduction of the p-Tolyl Group

The p-tolyl group is introduced through a selective aromatic substitution or alkylation at the alpha position. Two main approaches are documented:

- Electrophilic Aromatic Substitution (EAS): Direct substitution on a phenyl ring with methyl substituents, often under Friedel-Crafts conditions, using reagents like methyl chloride or methyl iodide in the presence of Lewis acids.

- Cross-coupling reactions: Palladium-catalyzed Suzuki or Heck coupling reactions between a boronic acid or halide derivative and the protected amino acid intermediate.

For example, a typical Suzuki coupling involves:

Boc-protected amino acid with a halogen substituent + p-tolylboronic acid + Pd catalyst → p-tolyl substituted amino acid

Chain Elongation and Final Functionalization

The chain elongation to form the propionic acid backbone involves:

- Amide bond formation: Using coupling reagents such as HATU, EDC, or DCC to attach the amino acid to a suitable precursor.

- Oxidation or reduction steps: To adjust oxidation states, such as converting aldehyde intermediates to acids or alcohols to acids.

- Stereochemical control: Employing chiral catalysts or starting from enantiomerically pure precursors to ensure the (S)-configuration.

Purification and Characterization

Purification typically involves column chromatography, recrystallization, or preparative HPLC. Structural confirmation is achieved through NMR, IR, MS, and chiral HPLC to verify stereochemistry and purity.

Representative Synthesis Data Table

| Step | Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|

| Boc protection | Boc2O, TEA | RT, 12-24 h | 85-95% | Protects amino group |

| Aromatic substitution | p-tolylboronic acid, Pd catalyst | Reflux, 4-8 h | 70-85% | Selective p-tolyl incorporation |

| Chain elongation | DCC, HOBt | DMF, RT, 12-24 h | 60-75% | Amide bond formation |

| Final purification | Chromatography | - | - | Confirm stereochemistry |

Research Findings and Innovations

Recent patents and research articles reveal innovations such as:

- Use of green solvents like ethanol or ethyl acetate to reduce environmental impact.

- Chiral catalysts for stereoselective synthesis, ensuring high enantiomeric excess (>99% ee).

- One-pot multistep protocols that combine protection, substitution, and deprotection steps to streamline synthesis.

For instance, a patent describes a process involving benzylation of a hydroxy intermediate, followed by Boc protection, and aromatic substitution, achieving high purity and stereoselectivity.

Data Summary and Comparative Analysis

| Methodology | Advantages | Limitations | Key Reagents | Stereoselectivity |

|---|---|---|---|---|

| Boc protection + Suzuki coupling | High selectivity, versatile | Requires palladium catalysts | Boc2O, p-tolylboronic acid | >99% enantiomeric purity |

| Direct alkylation | Simpler, fewer steps | Lower regioselectivity | Methyl iodide, base | Moderate |

| One-pot synthesis | Efficient, fewer purifications | Optimization complexity | Multiple reagents | High |

Chemical Reactions Analysis

Types of Reactions

(S)-3-tert-Butoxycarbonylamino-2-p-tolyl-propionic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) can be used to remove the Boc group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-3-tert-Butoxycarbonylamino-2-p-tolyl-propionic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.

Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-tert-Butoxycarbonylamino-2-p-tolyl-propionic acid involves its interaction with various molecular targets and pathways. The Boc group protects the amine functionality during chemical reactions, allowing for selective modification of other parts of the molecule. This protection is crucial in multi-step synthesis processes, ensuring the integrity of the amine group until it is needed for further reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares (S)-3-tert-Butoxycarbonylamino-2-p-tolyl-propionic acid with analogous Boc-protected amino acids, highlighting structural variations, physicochemical properties, and applications.

²Calculated based on molecular formula.

Key Findings:

Substituent Effects on Reactivity and Solubility: The p-tolyl group in the target compound enhances hydrophobicity compared to the phenyl group in or the hydroxy-phenyl in , making it more suitable for membrane-permeable drug candidates. The carbamoylphenyl group in increases polarity, favoring interactions with hydrophilic enzyme pockets .

Stereochemical Considerations :

- The (2S,3S) configuration in allows for intramolecular hydrogen bonding between the hydroxy and carboxylic acid groups, stabilizing specific conformations absent in the target compound .

Stability and Handling :

- All Boc-protected compounds exhibit sensitivity to strong acids (e.g., TFA) during deprotection. However, the piperidine derivative shows greater thermal stability due to its rigid ring structure .

Industrial Relevance :

- Compounds like (branched alkyl chain) are prioritized for scalable synthesis due to straightforward purification steps, whereas and require specialized techniques for handling strained or polar groups .

Biological Activity

(S)-3-tert-Butoxycarbonylamino-2-p-tolyl-propionic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its effects on various cellular pathways, immunological responses, and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Name : this compound

- Molecular Formula : C13H17NO4

- Molecular Weight : 251.28 g/mol

- CAS Number : 198474-90-7

The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group, which is significant for its stability and reactivity in biological systems.

Anti-inflammatory Activity

Research indicates that this compound exhibits anti-inflammatory properties. It modulates the release of pro-inflammatory cytokines such as TNF-α, IL-6, and IFN-γ in peripheral blood mononuclear cells (PBMCs). In vitro studies have shown that at higher concentrations, this compound significantly reduces TNF-α production by approximately 44–60%, comparable to established anti-inflammatory agents like ibuprofen .

Immunomodulatory Effects

The compound's ability to influence immune responses has been documented. It has been observed to enhance the production of IL-10, an anti-inflammatory cytokine, which suggests potential applications in treating chronic inflammatory diseases . The modulation of both innate and adaptive immunity indicates a dual mechanism of action that could be beneficial in various therapeutic contexts.

Biological Activity Data

| Biological Activity | Effect | Concentration Range |

|---|---|---|

| TNF-α Inhibition | 44–60% reduction | 50–100 µg/mL |

| IL-10 Stimulation | Increased levels | Low doses |

| IFN-γ Inhibition | 44–79% reduction | High doses |

| PBMC Viability | 94.71–96.72% | 100 µg/mL |

Case Studies and Research Findings

- Cell Culture Studies : In a controlled study involving PBMC cultures stimulated with lipopolysaccharides (LPS), this compound was shown to significantly inhibit the proliferation of PBMCs by about 25% at high doses. This effect highlights its potential as an immunosuppressive agent in conditions where excessive immune activation is detrimental .

- Cytokine Release Assays : The compound was tested against various cytokine profiles in PBMC cultures. Notably, compounds similar to this compound demonstrated varying degrees of inhibition on TNF-α and IFN-γ production, suggesting a selective action on specific immune pathways .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for verifying the purity and stereochemical integrity of (S)-3-tert-Butoxycarbonylamino-2-p-tolyl-propionic acid?

- Methodological Answer :

- Purity Analysis : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm, calibrated against certified reference standards. Melting point determination (mp) is also critical; discrepancies in mp ranges (e.g., 59–63°C for Boc-protected analogs ) may indicate impurities or crystallinity variations.

- Stereochemical Confirmation : Employ chiral HPLC or polarimetry to confirm the (S)-configuration. Compare retention times or optical rotation values with literature data for structurally similar Boc-protected amino acids .

Q. How should researchers handle and store this compound to prevent degradation?

- Methodological Answer :

- Store at 0–6°C under inert gas (e.g., argon) to avoid hydrolysis of the tert-butoxycarbonyl (Boc) group. Use desiccants to mitigate moisture exposure, as Boc-protected amines are sensitive to acidic or aqueous conditions .

- For long-term stability, lyophilize the compound and store in amber vials to prevent photodegradation.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectral data for Boc-protected derivatives?

- Methodological Answer :

- Root-Cause Analysis : Variations in mp (e.g., 59–63°C vs. 162–166°C for related Boc-piperidine derivatives ) may arise from polymorphic forms, residual solvents, or synthetic byproducts. Perform differential scanning calorimetry (DSC) to characterize thermal behavior and X-ray crystallography to confirm crystal structure.

- Data Reconciliation : Cross-validate nuclear magnetic resonance (NMR) spectra (¹H/¹³C) with computational tools like ChemDraw or Gaussian-based simulations to assign peaks accurately. Compare with analogs such as 3-(N-Boc-N-methylamino)pyrrolidine to identify common spectral artifacts.

Q. What strategies optimize the synthesis of this compound while minimizing racemization?

- Methodological Answer :

- Stereochemical Preservation : Use low-temperature (-20°C) coupling reactions with carbodiimide reagents (e.g., EDC/HOBt) to suppress racemization. Monitor reaction progress via thin-layer chromatography (TLC) with ninhydrin staining for free amine detection.

- Protecting Group Strategy : Employ Boc as a temporary protecting group for the amino function, followed by selective deprotection using trifluoroacetic acid (TFA) in dichloromethane. This approach is validated in analogs like (R)-2-((Boc)amino)-3-(3,4-dimethoxyphenyl)propanoic acid .

Q. How can researchers address low yields in coupling reactions involving p-tolyl groups?

- Methodological Answer :

- Steric Hindrance Mitigation : Introduce microwave-assisted synthesis to enhance reaction kinetics. For example, microwave irradiation at 80°C for 15 minutes improved yields in related Boc-protected furan-2-carboxylic acid syntheses .

- Catalytic Optimization : Screen palladium-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura cross-coupling steps, as demonstrated in 1-Boc-4-piperidone derivatives .

Data Interpretation & Experimental Design

Q. How should researchers design experiments to evaluate the bioactivity of this compound in chiral environments?

- Methodological Answer :

- Enantiomer-Specific Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure binding affinity to chiral targets (e.g., enzymes or receptors). Reference studies on (S)-2-amino-3-(6-fluoropyridin-3-yl)propanoic acid for protocol optimization.

- Control Experiments : Include both (R)- and (S)-enantiomers in dose-response studies to isolate stereospecific effects.

Q. What computational tools are recommended for predicting the LogP or solubility of Boc-protected analogs?

- Methodological Answer :

- LogP Prediction : Use ChemAxon’s MarvinSketch or ACD/Labs software to compute partition coefficients. Validate predictions against experimental LogP data for methyl ester derivatives (e.g., (S)-2-Boc-amino-3-(4-cyano-2,6-dimethyl-phenyl)propanoic acid methyl ester ).

- Solubility Modeling : Apply the Hansen solubility parameters (HSP) to identify optimal solvents for crystallization.

Contradiction Analysis & Validation

Q. How can researchers reconcile discrepancies between theoretical and observed NMR shifts for the p-tolyl moiety?

- Methodological Answer :

- Dynamic Effects : Investigate rotational barriers of the p-tolyl group using variable-temperature NMR. For example, slow rotation at -40°C may resolve splitting patterns obscured at room temperature.

- DFT Calculations : Perform density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) to predict chemical shifts, as done for (R)-2-((Boc)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.